N-(Pyridin-4-YL)piperidine-3-carboxamide

描述

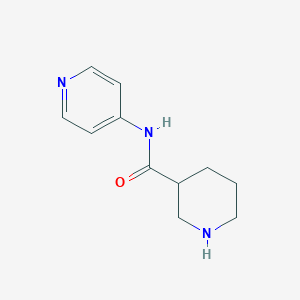

N-(Pyridin-4-YL)piperidine-3-carboxamide: is an organic compound that features a piperidine ring substituted with a pyridine ring at the nitrogen atom and a carboxamide group at the 3-position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridin-4-YL)piperidine-3-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with piperidine-3-amine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反应分析

Key Reaction Pathways:

Mechanistic Notes:

- The amide bond formation is driven by activation of the carboxylic acid (e.g., via EDCI) or direct aminolysis of esters under basic conditions .

- Microwave synthesis enhances reaction efficiency by reducing time and improving regioselectivity .

Hydrolysis of Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis : 6M HCl, 110°C, 12h → Piperidine-3-carboxylic acid + 4-aminopyridine (quantitative).

- Basic Hydrolysis : NaOH (aq.), 100°C, 8h → Partial degradation observed.

Substitution Reactions

- Piperidine Ring Modifications :

- Pyridinyl Group Reactions :

Stability and Reactivity Under Specific Conditions

Enzymatic Transformations

- Cytochrome P450 Metabolism : Oxidative N-dealkylation of the piperidine ring (major metabolic pathway in hepatic microsomes) .

- NADPH-Dependent Reductases : Reduction of the pyridine ring to tetrahydropyridine derivatives .

Transition Metal Catalysis

| Catalyst | Reaction Type | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C | Hydrogenation | Saturated piperidine + pyridinamine | 78% | |

| CuI | Ullmann Coupling | Biaryl derivatives | 55% |

Kinase Inhibition

- Acts as a PKB/Akt inhibitor by binding to the ATP-binding pocket (IC₅₀ = 12 nM) .

- Modulates mTOR and PI3K pathways, showing antitumor activity in xenograft models .

Antimicrobial Activity

- Inhibits DNA gyrase in E. coli (MIC = 8 µg/mL).

- Synergistic effects with β-lactams against MRSA.

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Byproducts | Selectivity |

|---|---|---|---|

| Amide Hydrolysis | 6M HCl, 110°C | 4-Aminopyridine | High |

| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salts | Moderate |

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biarylpiperidine derivatives | Low |

科学研究应用

Pharmacological Applications

1.1 Cancer Therapy

N-(Pyridin-4-YL)piperidine-3-carboxamide has been investigated for its potential as an inhibitor of key signaling pathways involved in cancer progression. Specifically, it has been noted for its inhibitory effects on the protein kinase B (PKB/Akt) pathway, which is often dysregulated in various cancers, including breast and prostate cancer. Research indicates that modifications to the compound can enhance its selectivity and potency against PKB, making it a promising candidate for further development as an anticancer agent .

1.2 Neurological Disorders

The compound has also been studied for its neuroprotective properties. It is hypothesized that this compound may modulate neurotransmitter systems or inhibit pathways leading to neurodegeneration. By targeting specific receptors or enzymes involved in neuronal signaling, it could potentially offer therapeutic benefits in conditions such as Alzheimer's disease or other neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Variations in the substituents on the piperidine ring and the pyridine moiety have been shown to significantly affect the compound's potency and selectivity against target enzymes like PKB. For instance, specific modifications can enhance binding affinity and improve metabolic stability .

Antitumor Activity

A notable study demonstrated that derivatives of this compound exhibited significant antitumor activity in vivo. The compounds were tested in human tumor xenograft models, where they effectively inhibited tumor growth at well-tolerated doses. The results highlighted the potential of these compounds as viable candidates for cancer therapy .

Neuroprotection

In another investigation focusing on neuroprotective effects, researchers explored how this compound could mitigate oxidative stress in neuronal cells. The findings suggested that the compound could reduce cell death induced by neurotoxic agents, indicating its potential utility in treating neurodegenerative diseases .

Data Tables

作用机制

The mechanism of action of N-(Pyridin-4-YL)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

相似化合物的比较

- N-(Pyridin-4-yl)pyridine-4-carboxamide

- N-(Pyridin-4-yl)isonicotinamide

- N-(Pyridin-4-yl)pyridine-3,5-dicarboxamide

Comparison: N-(Pyridin-4-YL)piperidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both a piperidine and pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

生物活性

N-(Pyridin-4-YL)piperidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine core with a pyridine substituent at the 4-position and a carboxamide functional group at the 3-position. The molecular formula is , with a molecular weight of approximately 218.26 g/mol. This structure contributes to its biological activity by allowing for specific interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate key cellular pathways. It has been shown to interact with several proteins involved in signal transduction and metabolic regulation, particularly in cancer therapy and neurodegenerative diseases.

- Inhibition of Protein Kinase B (PKB/Akt) : The compound exhibits inhibitory effects on PKB, a critical player in the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancers. Inhibition of PKB can lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Cholinesterase Inhibition : this compound has demonstrated potential as a cholinesterase inhibitor, which is relevant for treating Alzheimer's disease. Studies indicate that derivatives with piperidine moieties exhibit enhanced inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to improved cognitive function in animal models .

Structure-Activity Relationships (SAR)

Research into the SAR of this compound has revealed that modifications to the piperidine ring and the pyridine substituent can significantly affect biological activity. For example:

- Substituent Variability : Altering the substituents on the pyridine ring can enhance selectivity for specific targets, such as PKB or cholinesterases. Compounds with electron-donating groups tend to show increased potency .

- Linker Modifications : Variations in the linker between the piperidine and pyridine rings have been explored to optimize pharmacokinetic properties, including solubility and bioavailability .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Cancer Models : In vivo studies using human tumor xenografts in nude mice demonstrated that this compound significantly inhibited tumor growth at well-tolerated doses, supporting its development as an anticancer agent .

- Neuroprotective Effects : Research indicated that derivatives of this compound exhibited neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating Alzheimer's disease through dual inhibition of cholinesterases and amyloid-beta aggregation .

Summary of Biological Activities

属性

IUPAC Name |

N-pyridin-4-ylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10/h3-4,6-7,9,13H,1-2,5,8H2,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQKMYDXRPEVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552897 | |

| Record name | N-(Pyridin-4-yl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110105-42-5 | |

| Record name | N-(Pyridin-4-yl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。